N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N7O2S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications
Potential Antiasthma Agents
Compounds similar to N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been found to be active as mediator release inhibitors, suggesting potential use as antiasthma agents. This finding emerged from research on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showing promising pharmacological and toxicological profiles (Medwid et al., 1990).
Anticancer Agents
A study on the synthesis of new 3-Heteroarylindoles, including derivatives similar to this compound, has shown these compounds to possess moderate to high anticancer activity, especially against human breast carcinoma cell lines (Abdelhamid et al., 2016).
Insecticidal Properties
Research on innovative heterocycles incorporating a thiadiazole moiety, akin to the compound , has demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This positions such compounds as potential agricultural pesticides (Fadda et al., 2017).
Radioligand Imaging
Derivatives of pyrazolo[1,5-a]pyrimidineacetamides, which are structurally related, have been reported as selective ligands for the translocator protein (18 kDa), making them valuable in radioligand imaging for positron emission tomography (Dollé et al., 2008).
Antimicrobial Evaluation
Compounds such as 1,2,4-triazolo[4,3-a]pyrimidines, structurally akin to the compound , have shown promising antimicrobial activities. Some derivatives have been evaluated for their effectiveness against various microorganisms, indicating potential as antimicrobial agents (Gomha et al., 2018).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2S/c1-13-6-8-17(9-7-13)28-20-19(26-27-28)21(23-12-22-20)31-11-18(30)25-16-5-3-4-15(10-16)24-14(2)29/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJOEHXVUDBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)NC(=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.